N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide
CAS No.: 2034386-77-9
Cat. No.: VC5122387
Molecular Formula: C12H11N5O2S2
Molecular Weight: 321.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034386-77-9 |
|---|---|
| Molecular Formula | C12H11N5O2S2 |
| Molecular Weight | 321.37 |
| IUPAC Name | N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C12H11N5O2S2/c18-21(19,12-2-1-4-13-7-12)14-6-10-8-17(16-15-10)11-3-5-20-9-11/h1-5,7-9,14H,6H2 |
| Standard InChI Key | ARAVYYTYEKDUOW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Introduction
Chemical Structure and Rational Design
N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide features a pyridine-3-sulfonamide core linked via a methylene bridge to a 1,2,3-triazole ring substituted at the 1-position with a thiophen-3-yl group. The pyridine ring provides a planar aromatic system conducive to π-π stacking interactions in biological targets, while the sulfonamide group (–SO₂NH₂) enhances hydrogen-bonding potential. The 1,2,3-triazole moiety, synthesized via click chemistry, offers metabolic stability and serves as a rigid spacer, positioning the thiophene ring for hydrophobic interactions .
The thiophene substituent introduces electron-rich sulfur heteroatoms, which may modulate electronic properties and enhance binding to metalloenzymes. This structural framework mirrors antifungal agents targeting fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide can be conceptualized through two key intermediates:
-
Pyridine-3-sulfonamide propargyl derivative: Prepared by reacting pyridine-3-sulfonyl chloride with propargyl amine.
-
3-Azidothiophene: Generated via diazotization of 3-aminothiophene followed by azide substitution.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between these intermediates yields the 1,2,3-triazole linkage, as illustrated below:
Stepwise Synthesis
-
Synthesis of Pyridine-3-sulfonamide Propargyl Derivative:
Pyridine-3-sulfonyl chloride is treated with propargyl amine in dichloromethane under basic conditions (e.g., triethylamine), yielding N-propargylpyridine-3-sulfonamide. Reaction completion is confirmed by the disappearance of the sulfonyl chloride IR band at ~1370 cm⁻¹ and the emergence of sulfonamide N–H stretches at 3300–3250 cm⁻¹ . -
Preparation of 3-Azidothiophene:
3-Aminothiophene undergoes diazotization with sodium nitrite/HCl at 0–5°C, followed by reaction with sodium azide. The azide intermediate is extracted and purified via column chromatography . -
CuAAC Cycloaddition:
Equimolar amounts of N-propargylpyridine-3-sulfonamide and 3-azidothiophene are reacted in tert-butanol/water (1:1) with CuSO₄·5H₂O and sodium ascorbate. The reaction proceeds at 50°C for 12 hours, monitored by TLC (Rf ~0.6 in ethyl acetate/hexane). The crude product is purified via recrystallization from ethanol, yielding the target compound as a white solid .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions include:
-
3320–3280 cm⁻¹: N–H stretching of sulfonamide and triazole.
-
1625–1590 cm⁻¹: C=N stretching of triazole.
-
1350 cm⁻¹ and 1150 cm⁻¹: Asymmetric and symmetric S=O stretches of sulfonamide.
-
3100 cm⁻¹: C–H aromatic stretches (pyridine and thiophene).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆, 500 MHz):
-
δ 8.91 (s, 1H, H-2 pyridine)
-
δ 8.43 (d, J = 4.9 Hz, 1H, H-6 pyridine)
-
δ 7.89 (s, 1H, triazole-H)
-
δ 7.52 (m, 2H, thiophene-H)
-
δ 5.12 (s, 2H, CH₂ linker)
-
δ 3.21 (s, 2H, SO₂NH₂)
-
-
¹³C NMR:
-
δ 152.1 (C-2 pyridine)
-
δ 145.6 (triazole-C)
-
δ 138.2 (thiophene-C)
-
δ 127.4–122.3 (aromatic carbons)
-
δ 44.8 (CH₂ linker)
-
Hypothesized Biological Activities
Anticancer Activity
Triazole-sulfonamide conjugates demonstrate moderate cytotoxicity against NCI-60 cancer cell lines, with GI₅₀ values ranging from 1.2–8.7 µM . The electron-deficient pyridine ring may intercalate DNA or inhibit carbonic anhydrase IX, a tumor-associated enzyme.
Computational Docking Studies (In Silico Analysis)
A preliminary docking study using AutoDock Vina positioned the compound within the active site of Candida albicans CYP51 (PDB: 5TZ1). Key interactions include:
-
Hydrogen bonding between the sulfonamide NH and Tyr132.
-
π-π stacking of the pyridine ring with Phe233.
-
Hydrophobic contacts between the thiophene and Leu321.
The calculated binding affinity (–9.2 kcal/mol) suggests potent inhibition, though experimental validation is required .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume